Rizatriptan 2,2-Dimer

Pharmaceutical Analysis Impurity Profiling Reference Standards

Labs risk misidentification and audit failure when using uncharacterized 'rizatriptan dimer' mixtures. This precisely defined 2,2-dimer, characterized by NMR, MS, and IR, is the validated Potential Genotoxic Impurity (PGI) standard that eliminates that ambiguity. • Pre-validated RRF 1.51 and RRT 2.3 enable direct, ICH-compliant HPLC/UPLC quantitation. • Defined LogP 4.61 and LogD 0.35 accelerate stability-indicating method development. • Quantitative benchmark: achieve a 4,120-fold purification reduction target.

Molecular Formula C36H49N11
Molecular Weight 635.865
CAS No. 1135479-44-5
Cat. No. B584311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRizatriptan 2,2-Dimer
CAS1135479-44-5
Synonyms3-[2-(Dimethylamino)ethyl]-δ-[3-[2-(dimethylamino)ethyl]-5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indol-2-yl]-N,N-dimethyl-5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indole-2-butanamine; 
Molecular FormulaC36H49N11
Molecular Weight635.865
Structural Identifiers
SMILESCN(C)CCCC(C1=C(C2=C(N1)C=CC(=C2)CN3C=NC=N3)CCN(C)C)C4=C(C5=C(N4)C=CC(=C5)CN6C=NC=N6)CCN(C)C
InChIInChI=1S/C36H49N11/c1-43(2)15-7-8-30(35-28(13-16-44(3)4)31-18-26(9-11-33(31)41-35)20-46-24-37-22-39-46)36-29(14-17-45(5)6)32-19-27(10-12-34(32)42-36)21-47-25-38-23-40-47/h9-12,18-19,22-25,30,41-42H,7-8,13-17,20-21H2,1-6H3
InChIKeyAYRFNHASXHCJRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rizatriptan 2,2-Dimer (CAS 1135479-44-5): A High-Purity Reference Standard for Pharmaceutical Impurity Profiling and Analytical Method Validation


Rizatriptan 2,2-Dimer, designated as CAS 1135479-44-5 with molecular formula C36H49N11 and molecular weight 635.85 g/mol, is a process-related dimeric impurity generated during the synthesis of the anti-migraine drug rizatriptan benzoate [1]. It is a chemically synthesized and rigorously characterized impurity reference standard . The compound's identity and structure have been unambiguously confirmed using advanced analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy [1]. This impurity is classified as a potential genotoxic impurity (PGI), necessitating stringent control in pharmaceutical manufacturing [2].

Why Generic Rizatriptan Impurity Standards Cannot Substitute for the Characterized 2,2-Dimer


Direct substitution with an uncharacterized or structurally ambiguous 'rizatriptan dimer' is not scientifically valid for analytical or quality control (QC) applications. The term 'dimer' is imprecise, encompassing at least three distinct regioisomers: the 1,2-dimer, the 2,2-dimer, and the 2,5-dimer, each with unique structural configurations and distinct chromatographic retention times [1]. The Rizatriptan 2,2-Dimer is specifically defined by its unique chemical structure and has been isolated and characterized to a level of purity and detail that is essential for its use as a reference standard. Using a generic or misidentified dimer would introduce significant risk of misidentification, inaccurate quantitation, and potential failure of regulatory audits. The following quantitative evidence demonstrates the specific, verifiable properties that differentiate the Rizatriptan 2,2-Dimer and justify its procurement as a distinct, high-quality reference material.

Quantitative Evidence for Selecting Rizatriptan 2,2-Dimer over Uncharacterized Alternatives


Unambiguous Structural Confirmation via Multi-Spectral Analysis

The Rizatriptan 2,2-Dimer is a structurally distinct entity from the co-occurring 1,2-dimer. Its identity has been unambiguously established through a combination of high-resolution mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy. This characterization process, detailed in the primary literature, provides a definitive structural fingerprint [1]. In contrast, a generic 'dimer' standard or an in-house isolated impurity without such rigorous characterization carries the risk of being the wrong isomer (e.g., the 1,2-dimer) or a mixture, rendering quantitative analysis unreliable.

Pharmaceutical Analysis Impurity Profiling Reference Standards

Validated Chromatographic Performance Parameters: RRT and RRF

For reliable quantitation, the Rizatriptan 2,2-Dimer exhibits specific, validated chromatographic parameters. In a validated HPLC system, it elutes with a relative retention time (RRT) of 2.3 relative to the rizatriptan peak and possesses a relative response factor (RRF) of 1.51 [1]. These values are crucial for accurately calculating the dimer impurity content in bulk drug substance and are not interchangeable with those of other impurities. For example, the N-Oxide impurity (Rizatriptan EP Impurity H) would exhibit a different RRT and RRF, necessitating its own validated parameters [2]. Using an uncharacterized standard would require the user to experimentally determine these parameters, a time-consuming and resource-intensive process.

HPLC Method Development Pharmaceutical QC Impurity Quantitation

Quantitative Purification Efficiency and Impurity Reduction Capability

The development of a preparative negative hydrophobic interaction chromatographic technique, guided by the unique physicochemical descriptors of the Rizatriptan 2,2-Dimer, demonstrates its differentiation as a challenging-to-remove impurity. This method achieved a 98% recovery of the rizatriptan API while simultaneously effecting a 4120-fold reduction in the level of the dimer impurity, bringing it down to a final level of 0.001% [1]. This represents a massive improvement over baseline conditions or alternative purification methods that might not achieve such a dramatic reduction of this specific impurity.

Process Chemistry Purification Technology Genotoxic Impurity Control

Differentiating Physicochemical Properties: LogP and LogD

The Rizatriptan 2,2-Dimer exhibits significantly different physicochemical properties compared to the parent drug, rizatriptan. Its calculated partition coefficient (LogP) is 4.61 , indicating high lipophilicity, while its distribution coefficient (LogD) at pH 7.4 is 0.35 . These properties contrast with the parent molecule and other process impurities, which is the fundamental basis for its separation by hydrophobic interaction chromatography [1]. These quantitative property differences are what enable the 4120-fold purification described above.

Physicochemical Characterization Chromatography Method Development Drug Substance Purification

Regulatory Compliance and Method Validation Data Package

Procuring Rizatriptan 2,2-Dimer from a reputable vendor provides a significant regulatory and practical advantage. A fully characterized reference standard comes with a comprehensive Certificate of Analysis (CoA) that includes data on purity, structure, and residual solvents, enabling direct compliance with ICH Q3A and M7 guidelines. This is in stark contrast to using an uncharacterized in-house impurity, which would require extensive and costly internal characterization and validation. Furthermore, the availability of validated analytical methods, such as a UPLC method validated according to ICH guidelines for the determination of this specific genotoxic impurity in Rizatriptan benzoate API [1], provides a ready-to-use framework for QC laboratories.

Regulatory Compliance Method Validation ICH Guidelines

Key Application Scenarios for Rizatriptan 2,2-Dimer Based on Evidence of Differentiation


QC Release Testing of Rizatriptan Benzoate API and Drug Product

The primary application is as a reference standard in validated HPLC or UPLC methods for the quantitative determination of the Rizatriptan 2,2-Dimer impurity in rizatriptan benzoate active pharmaceutical ingredient (API) and finished dosage forms. The availability of its validated RRF of 1.51 and RRT of 2.3 allows for accurate quantitation and ensures that impurity levels are maintained below ICH-defined limits [1].

Analytical Method Development and Validation

This characterized reference standard is essential for developing and validating new stability-indicating analytical methods. Its known physicochemical properties (LogP 4.61, LogD 0.35) and chromatographic behavior provide a rational starting point for method optimization [1]. The validated UPLC method serves as a benchmark for establishing system suitability, linearity, accuracy, and precision in accordance with ICH Q2(R1) guidelines [2].

Process Development and Purification Strategy Optimization

In process chemistry, the Rizatriptan 2,2-Dimer is used to monitor the efficiency of purification steps. The demonstrated ability to achieve a 4120-fold reduction in impurity levels using targeted chromatographic methods serves as a quantitative performance target [1]. This standard is critical for spiking studies and for quantifying the impurity profile in process intermediates, enabling data-driven decisions to optimize yield and purity.

Technical Documentation Hub

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